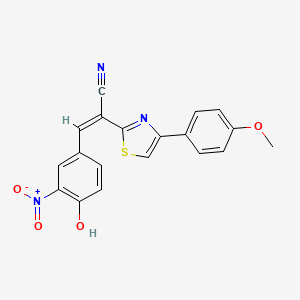![molecular formula C12H12ClN3OS B2726875 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 303987-96-4](/img/structure/B2726875.png)
5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with a chlorophenyl sulfanyl group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with the pyrazole derivative.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features enable it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as pesticides and herbicides, due to its ability to interfere with biological pathways in pests and weeds.
作用機序
The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorophenyl sulfanyl group and the carboxamide moiety are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxylate
- 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde
Uniqueness
Compared to similar compounds, 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its carboxamide group, which enhances its solubility and bioavailability. This makes it more suitable for applications in medicinal chemistry where these properties are crucial.
特性
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-7-10(11(14)17)12(16(2)15-7)18-9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZSVWOQBFPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)SC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2726796.png)

![4,6-dimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2726801.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2726804.png)

![7-Chloro-5-cyclobutyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2726806.png)
![2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2726808.png)
![N-(3,4-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2726809.png)

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide](/img/structure/B2726813.png)

![1-benzyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2726815.png)
